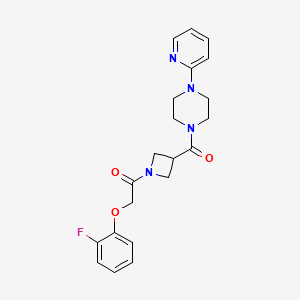

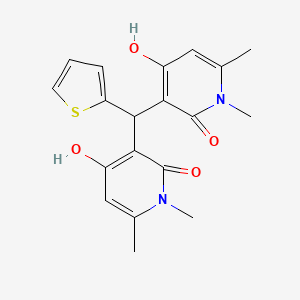

![molecular formula C17H14ClN3O3S B2614583 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-03-5](/img/structure/B2614583.png)

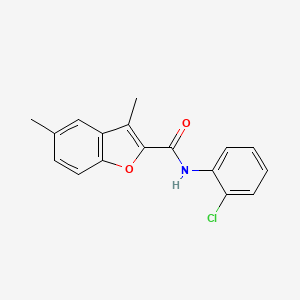

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives has been described in the literature . For instance, a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide in absolute ethanol was reacted with ammonium thiocyanate. The mixture was refluxed for 3 hours, and the reaction was monitored using TLC. The solid obtained during reflux was filtered and washed with water .Molecular Structure Analysis

The molecular structure of 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide consists of a benzenesulfonamide core with a 6-methoxypyridazin-3-yl group attached to one of the carbon atoms of the benzene ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzenesulfonamide derivatives have been studied for their reactivity. For example, 3-Chloro-6-methoxypyridazine undergoes regioselective metallation using various lithium alkylamides .Applications De Recherche Scientifique

Herbicide Metabolism and Selectivity

A cornerstone of agricultural research involving 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide focuses on its metabolism by plants, highlighting its selectivity as a herbicide, particularly for cereals. Research has shown that certain cereal plants can rapidly metabolize this compound to an inactive form, contributing to its selective herbicidal action. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a process not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Receptor Antagonism and Cognitive Enhancement

In pharmacological studies, derivatives of this compound have been identified for their potent antagonist activity at specific receptors, demonstrating promising cognitive enhancing effects. This research has extended to evaluating the impact on cognitive deficits, suggesting potential therapeutic applications in treating disorders characterized by cognitive decline (Hirst et al., 2006).

Anticancer Activity

Another significant application of this chemical framework is in the development of anticancer agents. Novel derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some compounds displaying promising results in inducing apoptosis and inhibiting cell proliferation. This research avenue explores the chemical's potential in cancer therapy, highlighting its versatility beyond its original applications (Żołnowska et al., 2016).

Environmental Fate and Behavior

Investigations into the environmental fate of this compound derivatives, such as chlorsulfuron, have provided insights into their adsorption, degradation, and mobility in soil. These studies are crucial for understanding the environmental impact of such compounds, including their persistence and potential effects on non-target organisms (Thirunarayanan, Zimdahl, & Smika, 1985).

Propriétés

IUPAC Name |

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-24-17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-25(22,23)16-8-3-2-7-14(16)18/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVSLZHSWCRUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

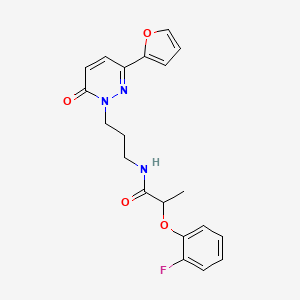

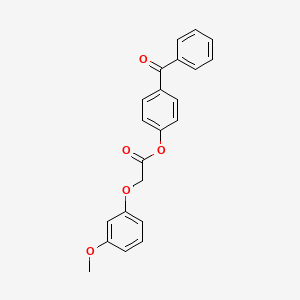

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)

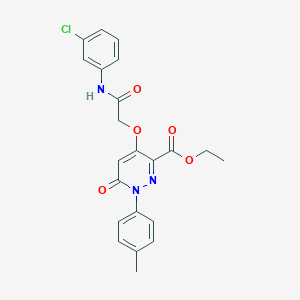

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)